molecular formula C15H9NO B14756676 Benzofuro[3,2-g]quinoline CAS No. 243-43-6

Benzofuro[3,2-g]quinoline

Cat. No.: B14756676
CAS No.: 243-43-6
M. Wt: 219.24 g/mol
InChI Key: UWHIDCJSANILAD-UHFFFAOYSA-N
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Description

Benzofuro[3,2-g]quinoline is a heterocyclic compound that features a fused ring system combining benzofuran and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzofuro[3,2-g]quinoline can be synthesized through various methods. One common approach involves the sequential chlorination and demethylation of 3-(2-methoxyphenyl)quinolin-4(1H)-ones, followed by intramolecular cyclization. This method is efficient and can be conducted under metal-free and mild reaction conditions, yielding the desired this compound in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes would apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzofuro[3,2-g]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which benzofuro[3,2-g]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, its antileukemia activity is believed to involve the inhibition of key enzymes and signaling pathways that are essential for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuro[3,2-g]quinoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

243-43-6

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

[1]benzofuro[3,2-g]quinoline

InChI

InChI=1S/C15H9NO/c1-2-6-14-11(5-1)12-8-10-4-3-7-16-13(10)9-15(12)17-14/h1-9H

InChI Key

UWHIDCJSANILAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C4C(=C3)C=CC=N4

Origin of Product

United States

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